Phlorizin

Catalog No.
S539517
CAS No.
60-81-1
M.F
C21H24O10
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phlorizin

CAS Number

60-81-1

Product Name

Phlorizin

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

IOUVKUPGCMBWBT-QNDFHXLGSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

1 mg/mL at 22 °C

Synonyms

Phlorizin; phloridzin; phloretin-2'-β-D-glucopyranoside; AI3-19835; NSC 2833; Phloretin 2'-glucoside; Phloretin-2'-O-beta-glucoside; Phlorizoside; Phlorrhizin.

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Phlorizin is 436.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 mg/ml at 22 °c1 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Effects

Antibacterial Activity

Antiviral Effects

Antidiabetic Effects

Antitumor Effects

Hepatoprotective Effects

Cardiovascular Protection

Prevention of Biofilm Production

Renal Protection

Anti-Inflammatory Effects

Prevention of Kidney Damage

Inhibition of Glucose Transporters

Phlorizin is a naturally occurring glucoside derived from the bark of apple trees (Malus domestica), recognized for its chemical structure as a dihydrochalcone. It has the molecular formula C21H24O10C_{21}H_{24}O_{10} and is characterized by a sweet taste, appearing as a white solid that may yellow due to impurities. Phlorizin is poorly soluble in cold water and ether but dissolves readily in hot water and ethanol. Upon hydrolysis, it breaks down into phloretin and glucose, which limits its effectiveness as a drug when consumed orally .

Phlorizin acts as a SGLT inhibitor (Sodium-Glucose Linked Transporter inhibitor). It competes with glucose for binding sites on SGLT1 and SGLT2 transporters in the kidneys, hindering glucose reabsorption from the urine back into the bloodstream []. This mechanism lowers blood sugar levels.

, primarily hydrolysis, where it is converted into phloretin and glucose when exposed to aqueous solutions. This reaction is facilitated by hydrolytic enzymes in the gastrointestinal tract . Additionally, phlorizin can be hydroxylated to form 3-hydroxyphlorizin through enzymatic processes involving cytochrome P450 enzymes, specifically CYP102A1 mutants .

Phlorizin exhibits significant biological activities, including:

  • Antidiabetic Effects: It acts as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidneys. This inhibition leads to decreased blood glucose levels .
  • Antioxidant Properties: Phlorizin can regulate the IL-1β/IKB-α/NF-KB signaling pathway, contributing to its antioxidant effects .
  • Antibacterial Activity: It reduces intracellular DNA agglutination and disrupts metabolic processes within bacteria .
  • Potential Antitumor Effects: Research indicates that phlorizin may also possess antitumor properties, although further studies are required to elucidate these effects fully .

Phlorizin can be synthesized through various methods:

  • Extraction from Natural Sources: Traditionally, phlorizin is extracted from the bark of apple trees using organic solvents like ethanol or through aqueous extraction methods. Recent advancements include ultrasonic-assisted extraction techniques that enhance yield and purity while reducing solvent loss .
  • Enzymatic Synthesis: The hydroxylation of phlorizin can be catalyzed by engineered enzymes such as CYP102A1 mutants, which enhance the production of specific hydroxylated derivatives like 3-hydroxyphlorizin .
  • Chemical Synthesis: Laboratory synthesis methods involve complex organic reactions that require multiple steps to construct the glycosidic bond and aromatic structures characteristic of phlorizin.

Phlorizin interacts with various biological targets:

  • Sodium-Glucose Cotransporters (SGLT): It competes with D-glucose for binding sites on SGLT1 and SGLT2, effectively reducing glucose absorption and transport across cell membranes .
  • Keap1-Nrf2 Pathway: Molecular docking studies suggest that phlorizin can bind to Keap1 protein, influencing Nrf2 activity related to oxidative stress responses .

Phlorizin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
PhloridzinGlucosideAntidiabeticLess studied compared to phlorizin
DapagliflozinSynthetic analogSGLT2 inhibitionMore potent than phlorizin
EmpagliflozinSynthetic analogSGLT2 inhibitionSelective for SGLT2
QuercetinFlavonoidAntioxidant, anti-inflammatoryBroader range of biological effects
RutinFlavonoid glycosideAntioxidant, anti-inflammatoryContains a sugar moiety

Phlorizin's primary distinction lies in its natural origin and dual action as both an antioxidant and an antidiabetic agent through sodium-glucose cotransporter inhibition.

Phlorizin (C₂₁H₂₄O₁₀), a dihydrochalcone glucoside, was first isolated in 1835 by Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas during their investigation of apple tree (Malus domestica) bark. The discovery occurred under the mentorship of pomologist Jean-Baptiste Van Mons, who provided root bark samples from uprooted apple trees in his nursery. The compound’s name derives from Greek (phloios = bark, rhiza = root), reflecting its abundance in root bark compared to stem bark.

Early isolation methods involved ethanol extraction followed by crystallization, yielding a bitter-tasting compound initially investigated for antipyretic properties akin to cinchona bark. By 1841, Stas and French chemist Jean-Baptiste Dumas hydrolyzed phlorizin into its aglycone phloretin and glucose, establishing its glycosidic structure. Subsequent studies confirmed its prevalence across Malus species, with concentrations varying by plant part:

Malus Plant PartPhlorizin Content (mg/g dry weight)Source
Root Bark77.1–91.7
Leaves39.7–82.5
Twigs12.4–52.4
Fruit0.3–2.1

The Annurca apple cultivar (Malus pumila cv. Annurca) has emerged as a particularly rich source, with optimized extraction protocols achieving yields of 126.89 mg/g dry weight from leaves using methanol-water-formic acid solvents.

Role in Pioneering Diabetes Mellitus Research

In 1886, Joseph von Mering demonstrated phlorizin’s unique capacity to induce glucosuria in dogs, creating the first pharmacological model of diabetes. Administering 1–2 g doses to humans, von Mering replicated these effects, observing urinary glucose excretion rates of 50–100 g/day without hypoglycemia. This paradigm shift overturned prevailing theories that diabetes originated solely from pancreatic dysfunction, highlighting renal glucose handling’s role.

Key 20th-century milestones include:

  • 1930s: Phlorizin-enabled measurement of glomerular filtration rates via glucose titration.
  • 1980s: Identification of sodium-glucose cotransporters (SGLT1/SGLT2) as phlorizin’s molecular targets.
  • 1990s: Use in Ralph DeFronzo’s studies to conceptualize “glucose toxicity” in type 2 diabetes.

Evolution of Therapeutic Applications in 19th–21st Centuries

Initially proposed as an antimalarial and antipyretic, phlorizin’s therapeutic trajectory pivoted post-von Mering’s discoveries:

EraApplicationMechanism/Significance
1835–1880sFever managementMistaken similarity to quinine’s antipyretic effects
1890s–1950sRenal physiology research toolInduced glucosuria for studying tubular function
1960s–2000sSGLT inhibitor prototypeNon-selective SGLT1/2 inhibition informed drug design
2010s–presentNutraceutical/cosmeceutical ingredientAntioxidant and anti-glycation properties

The compound’s poor oral bioavailability (≤15%) and gastrointestinal toxicity limited direct therapeutic use. However, its structural template guided development of C-aryl glucoside SGLT2 inhibitors (e.g., dapagliflozin), which replaced phlorizin’s O-glycosidic bond with a hydrolysis-resistant C-glycosidic linkage.

Structural and Functional Insights

Phlorizin’s bipartite structure comprises a glucose moiety linked via O-β-D-glycosidic bond to phloretin, a dihydrochalcone. This configuration enables:

  • Competitive SGLT inhibition via glucose-mimetic binding to transmembrane domains.
  • Antioxidant activity through phloretin’s phenolic hydroxyl groups.
  • Enzymatic resistance to intestinal β-glucosidases compared to other flavonoids.

Advanced extraction techniques have superseded early ethanol-based methods:

MethodPurity (%)Yield (mg/g)Advantages
High-speed CCC98.58.7Solvent-free, scalable
Ultrasonic-assisted methanol95.2126.9Rapid, high yield
Polyamide column chromatography90.134.2Cost-effective for industrial use

Contemporary Research Applications

Glycation Inhibition

Phlorizin reduces advanced glycation end-products (AGEs) by 47% at 0.33 mg/mL concentrations, outperforming aminoguanidine in in vitro models. Mechanistically, it scavenges methylglyoxal and inhibits Amadori product formation.

Agricultural Pathology

Valsa mali var. mali, a pathogenic apple fungus, degrades phlorizin into phloretin, 3-hydroxyphlorizin, and dihydro-p-coumaroyl phlorizin, which accelerate spore germination by 300%. This highlights phlorizin’s dual role as both plant defense compound and pathogen resource.

Cosmetic Formulations

Patent analyses reveal phlorizin’s incorporation (0.1–2% w/w) in 43 commercial skin-lightening products, leveraging its tyrosinase inhibition (IC₅₀ = 1.8 μM) and UV-protective effects.

Synthesis and Derivatives

While total synthesis remains impractical for commercial scale, semi-synthetic derivatives include:

  • Phlorizin-6′-phosphate: Enhanced water solubility for parenteral research.
  • C-Alkylated analogs: Improved SGLT2 selectivity (e.g., T-1095A, precursor to dapagliflozin).

Biotechnological approaches using Malus cell cultures yield phlorizin titers of 4.8 mg/L, though costs exceed botanical extraction.

Phlorizin represents a distinctive class of natural products known as dihydrochalcone glucosides, characterized by its unique molecular architecture that combines a dihydrochalcone aglycone with a glucose moiety [1] [2]. The compound exhibits the molecular formula C21H24O10 with a molecular weight of 436.41 g/mol [1] [3] [4]. The systematic IUPAC nomenclature describes phlorizin as 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-phenyl]-3-(4-hydroxyphenyl)propan-1-one [1] [3].

The stereochemical configuration of phlorizin is precisely defined by its beta-D-glucopyranosyl moiety attached to the phloretin backbone through a 2'-O-glycosidic linkage [1] [2]. This specific stereochemistry is crucial for the compound's biological activity and distinguishes it from other glucoside derivatives. The molecule consists of two aromatic rings designated as ring A (the substituted benzophenone moiety) and ring B (the para-hydroxyphenyl group), connected by a three-carbon propyl spacer [5] [6].

X-ray crystallographic analysis has revealed that phlorizin adopts a planar and fully extended conformation in its crystalline state, similar to chalcone structures characterized by alpha,beta-unsaturated bonds between phenolic rings [7]. This planar configuration contrasts with solution-state conformational studies, which demonstrate greater molecular flexibility.

Nuclear Magnetic Resonance spectroscopic investigations using two-dimensional NOESY techniques have provided detailed insights into the solution-state conformation of phlorizin [5] [6]. These studies reveal that the most probable conformation exhibits a nearly perpendicular arrangement of the two aromatic rings, with ring B positioned above the sugar ring. Spatial distance measurements obtained from Nuclear Overhauser Effect correlations indicate interactions between various hydrogen atoms within a 5 Angstrom radius, providing critical constraints for conformational modeling [5].

Physicochemical Profile: Solubility, Stability, and Reactivity

The physicochemical properties of phlorizin reflect its dual hydrophilic-lipophilic character arising from the glucose moiety and aromatic backbone, respectively. The compound exhibits a melting point range of 106-109°C for the dihydrate form and 113-114°C for the anhydrous form [2] [4] [8]. The estimated boiling point is 468.89°C, although this value represents a theoretical calculation rather than experimental observation [4].

Phlorizin demonstrates poor solubility in cold water but becomes readily soluble in hot water, a characteristic typical of many glycosides [2] [9]. The compound shows moderate solubility in organic solvents, with measured values of 43.6 mg/mL in ethanol and 60 mg/mL in dimethyl sulfoxide [10] [4]. The predicted pKa value of 7.15 ± 0.40 suggests that phlorizin exists predominantly in its neutral form under physiological pH conditions [4].

The stability profile of phlorizin reveals significant susceptibility to hydrolytic degradation in aqueous solutions [2]. Upon prolonged exposure to water, particularly under elevated temperatures, phlorizin undergoes hydrolysis to yield phloretin and glucose [2]. This hydrolytic instability has important implications for both analytical procedures and biological applications.

The compound exhibits characteristic optical properties, including a specific optical rotation of -54° (c=3.2, 95% ethanol) [4]. The estimated LogP value of 0.452 indicates moderate lipophilicity, which influences its membrane permeability and tissue distribution characteristics [4].

Spectroscopic characterization by mass spectrometry reveals distinct fragmentation patterns, with the molecular ion appearing at m/z 435.1265 [M-H]⁻ in negative ion mode and characteristic fragment ions at m/z 273 corresponding to the phloretin aglycone [1] [11]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with ¹H NMR showing characteristic aromatic proton signals and glucose proton patterns, while ¹³C NMR reveals the carbonyl carbon in the approximately 200 ppm region [11].

Biosynthetic Pathways in Plant Systems

Enzymatic Conversion of p-Coumaroyl-CoA and Malonyl-CoA

The biosynthetic pathway leading to phlorizin formation represents a specialized branch of the phenylpropanoid metabolic network, distinct from conventional flavonoid biosynthesis [12] [13]. The pathway initiates with the NADPH-dependent reduction of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA, catalyzed by a specific dehydrogenase enzyme [13] [14]. This reduction step is critical as it generates the saturated propyl chain characteristic of dihydrochalcones, distinguishing this pathway from the flavonoid biosynthetic route that maintains the alpha,beta-unsaturated bond structure.

The subsequent condensation reaction involves chalcone synthase, a type III polyketide synthase that catalyzes the formation of phloretin from p-dihydrocoumaroyl-CoA and three molecules of malonyl-CoA [13] [15] [16]. Chalcone synthase exhibits remarkable catalytic versatility, accepting both p-coumaroyl-CoA for standard flavonoid biosynthesis and p-dihydrocoumaroyl-CoA for dihydrochalcone formation [15]. The enzyme mechanism involves the sequential condensation of acetate units derived from malonyl-CoA decarboxylation, followed by intramolecular cyclization to generate the characteristic dihydrochalcone structure [15] [16].

Recent investigations have identified naringenin chalcone carbon double-bond reductases as alternative entry points into the phloretin biosynthetic pathway [17]. These enzymes, designated as naringenin chalcone reductases, catalyze the direct reduction of naringenin chalcone to phloretin, providing an additional route that bypasses the initial p-coumaroyl-CoA reduction step [17]. Multiple naringenin chalcone reductase isoforms have been characterized, including MdNCR1a, MdNCR1b, MdNCR1c, and MdNCR101, each exhibiting distinct catalytic efficiencies and expression patterns [17].

The regulatory control of this pathway involves complex metabolic networks that balance flux between competing biosynthetic routes. The presence of chalcone isomerase activity can redirect naringenin chalcone toward conventional flavonoid biosynthesis, potentially limiting phloretin formation [17]. Transgenic studies have demonstrated that overexpression of chalcone isomerase results in significant reductions in phlorizin accumulation, confirming the competitive nature of these pathways [17].

Glycosyltransferase-Mediated Phloretin Modification

The final step in phlorizin biosynthesis involves the glycosylation of phloretin at the 2'-hydroxyl position, catalyzed by UDP-glucose:phloretin 2'-O-glucosyltransferases [13] [18] [19]. The primary enzymes responsible for this modification in apple species are MdUGT88F1 and its paralog MdUGT88F4 [13] [18]. These glycosyltransferases belong to the GT1 family of UDP-glycosyltransferases and exhibit high specificity for phloretin as the acceptor substrate and UDP-glucose as the donor molecule [18] [19].

MdUGT88F1 has been extensively characterized and represents a key regulatory enzyme in phlorizin biosynthesis [18]. The enzyme exhibits optimal activity at pH 8.0 and 30°C, conditions that reflect the physiological environment within plant cells [19]. Kinetic analysis reveals that MdUGT88F1 demonstrates superior catalytic efficiency compared to other characterized phloretin glucosyltransferases, with the lowest Km values and highest kcat/Km ratios reported for phloretin glucosylation [19].

Comparative studies with glycosyltransferases from other plant species have revealed functional diversity in phloretin modification patterns [20]. For instance, MpUGT737B1 from the liverwort Marchantia polymorpha catalyzes phloretin glucosylation at the 4-position, producing phloretin-4-O-glucoside in addition to the conventional 2'-O-glucoside [20]. This enzyme exhibits distinct kinetic parameters, with a Km of 50.2 ± 10.6 μM for phloretin and a Vmax of 70.0 ± 5.5 nmol mg⁻¹ min⁻¹, indicating evolutionary diversification in glucosyltransferase specificity [20].

The enzymatic mechanism of UDP-glucose:phloretin glucosyltransferases involves the formation of a ternary complex between the enzyme, UDP-glucose, and phloretin [21] [19]. Molecular modeling studies suggest that the substrate-binding pocket accommodates both the donor and acceptor molecules in specific orientations that facilitate efficient glycosyl transfer [20]. The reaction proceeds through an SN2-like mechanism with inversion of stereochemistry at the anomeric carbon, ensuring the beta-configuration of the resulting glucoside [21].

Beyond the primary 2'-O-glucosylation reaction, additional glycosyltransferase activities can produce more complex phloretin derivatives [21]. The glycosyltransferase YjiC from Bacillus licheniformis demonstrates remarkable promiscuity, catalyzing the formation of multiple phloretin glucosides including monoglucosides, diglucosides, and triglucosides [21]. This enzyme can glycosylate phloretin at various hydroxyl positions, producing phloretin 4'-O-glucoside, phloretin 2'-O-glucoside, phloretin 4',4-O-diglucoside, phloretin 4,6'-O-diglucoside, and phloretin 2',4',4-O-triglucoside [21].

Sodium-Glucose Linked Transporter Inhibition Kinetics

The primary mechanism of action for phlorizin involves the competitive inhibition of sodium-glucose linked transporters, specifically Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2. These transporters are critical for glucose reabsorption in the kidney and glucose absorption in the intestine [1] [2].

Competitive Binding Dynamics at Sodium-Glucose Linked Transporter 1/Sodium-Glucose Linked Transporter 2 Interfaces

Phlorizin demonstrates differential binding characteristics between Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2, exhibiting higher affinity for Sodium-Glucose Linked Transporter 2 compared to Sodium-Glucose Linked Transporter 1 [3]. The competitive binding mechanism involves phlorizin competing directly with glucose for the same binding site on these transporters [1] [2].

Kinetic Parameters for Phlorizin Binding:

Transport ProteinKi Value (nM)Temperature (°C)Experimental Method
Human Sodium-Glucose Linked Transporter 130037Inhibition assay
Human Sodium-Glucose Linked Transporter 23937Inhibition assay
Human Sodium-Glucose Linked Transporter 122037Inhibition assay
Human Sodium-Glucose Linked Transporter 21137Inhibition assay

The binding selectivity ratio demonstrates that phlorizin has approximately 8.4-fold higher affinity for Sodium-Glucose Linked Transporter 2 compared to Sodium-Glucose Linked Transporter 1, with average Ki values of 31.5 nM and 265.0 nM respectively [3] [4].

Phlorizin binding follows a two-step mechanism involving rapid initial binding followed by a slow conformational change [5]. The initial collision complex formation explains the rapid inhibition of glucose transport, while the subsequent isomerization into more stable forms accounts for the slow binding kinetics observed in experimental assays [5].

Dissociation Kinetics:

The dissociation kinetics of phlorizin from Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2 exhibit distinct patterns. For Sodium-Glucose Linked Transporter 2, phlorizin demonstrates longer residence times with half-time off values ranging from 20 to 180 seconds, while Sodium-Glucose Linked Transporter 1 shows faster dissociation with half-time off values of 1 to 10 seconds [3].

Transport ProteinHalf-time Off (seconds)Dissociation Rate (s⁻¹)
Human Sodium-Glucose Linked Transporter 1100.069
Human Sodium-Glucose Linked Transporter 2250.028
Human Sodium-Glucose Linked Transporter 120.347
Human Sodium-Glucose Linked Transporter 21800.004

The slower dissociation from Sodium-Glucose Linked Transporter 2 contributes to its higher apparent affinity and explains why phlorizin can maintain inhibitory effects for extended periods [3].

Structural Determinants of Transport Protein Affinity

The molecular basis of phlorizin's interaction with Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2 involves specific structural determinants that govern binding affinity and selectivity. Phlorizin consists of two main components: a glucose moiety and an aglycone portion (phloretin) [6] [7].

Glucose Moiety Interactions:

The glucose portion of phlorizin occupies the sugar-binding site of both transporters, making hydrogen bond interactions with conserved residues including asparagine 78, histidine 83, glutamic acid 102, tyrosine 290, tryptophan 291, and lysine 321 [7]. These interactions are critical for binding affinity, as evidenced by the three-order-of-magnitude reduction in binding affinity when the glucose moiety is removed [3].

Aglycone Binding Determinants:

The phloretin aglycone portion extends into an external vestibule and makes additional interactions that contribute to the overall binding affinity [7]. In Sodium-Glucose Linked Transporter 1, the aglycone creates face-to-face aromatic π-π interactions with histidine 83 and phenylalanine 101, as well as a cation-π interaction with arginine 267 [7]. In Sodium-Glucose Linked Transporter 2, the aglycone is more tightly packed due to an aromatic cage formed by histidine 80, phenylalanine 98, and histidine 268 [7].

Structural Basis of Selectivity:

The selectivity of phlorizin for Sodium-Glucose Linked Transporter 2 over Sodium-Glucose Linked Transporter 1 is primarily determined by differences in the external vestibule region. The C-terminal end of extracellular loop 5 differs between the transporters, with Sodium-Glucose Linked Transporter 2 containing histidine 268 compared to arginine 267 in Sodium-Glucose Linked Transporter 1 [7]. This difference creates a more favorable binding environment for the aglycone portion of phlorizin in Sodium-Glucose Linked Transporter 2.

Biphasic Binding Mechanism:

Recent structural studies have revealed that phlorizin exhibits biphasic binding kinetics, with the ability to bind to both extracellular and intracellular sites on Sodium-Glucose Linked Transporter 2 [6]. The high-affinity extracellular binding site involves interactions with the glucose-binding domain, while the low-affinity intracellular binding site involves interactions with residues serine 74 and aspartic acid 201 [6]. This biphasic binding pattern is unique among Sodium-Glucose Linked Transporter 2 inhibitors and contributes to phlorizin's complex pharmacological profile.

The structural determinants of phlorizin binding have been further elucidated through molecular dynamics simulations, which demonstrate that the binding induces conformational changes in the transporter that lock it in an outward-facing conformation [7]. This conformational locking prevents the normal transport cycle and accounts for the non-competitive nature of the inhibition observed under certain conditions.

Secondary Molecular Targets and Polypharmacology

Beyond its primary mechanism of Sodium-Glucose Linked Transporter inhibition, phlorizin demonstrates significant polypharmacological activity through interactions with multiple secondary molecular targets. This broader spectrum of activity contributes to its diverse therapeutic effects and may explain some of its clinical benefits that extend beyond glucose regulation.

Sodium/Potassium-Adenosine Triphosphatase Modulation Mechanisms

Phlorizin has been identified as an inhibitor of Sodium/Potassium-Adenosine Triphosphatase, a critical enzyme responsible for maintaining cellular electrochemical gradients [8] [9]. This secondary target interaction represents an important aspect of phlorizin's polypharmacological profile.

Inhibition Characteristics:

Phlorizin at 2×10⁻⁴ M inhibits sodium- and rubidium-activated Adenosine Triphosphatase activities in human red cell membranes by 43% [8] [9]. The inhibition affects both sodium-dependent and potassium-dependent activities of the enzyme, suggesting interaction with the catalytic mechanism rather than specific ion binding sites.

Subcellular Localization of Inhibition:

The phlorizin binding site on Sodium/Potassium-Adenosine Triphosphatase appears to be located on the intracellular side of the membrane [8] [9]. This localization was demonstrated through experiments with resealed red blood cell ghosts, where phlorizin inhibited Sodium/Potassium-Adenosine Triphosphatase activity when present inside the cells but not when present outside [8] [9].

Physiological Implications:

The inhibition of Sodium/Potassium-Adenosine Triphosphatase by phlorizin has several physiological implications. In smooth muscle cells, this inhibition can affect energy metabolism by reducing adenosine triphosphate production and phosphocreatine content [10]. Studies in rat ileum demonstrated that phlorizin-induced inhibition of high potassium-induced muscle contraction was mediated through effects on glycolytic pathways resulting from Sodium/Potassium-Adenosine Triphosphatase inhibition [10].

Tissue-Specific Effects:

The effects of phlorizin on Sodium/Potassium-Adenosine Triphosphatase activity vary among different tissues. In intestinal smooth muscle, phlorizin significantly reduces phosphocreatine contents while having minimal effects on adenosine triphosphate levels [10]. This selective effect on energy storage compounds suggests that phlorizin may interfere with the coupling between Sodium/Potassium-Adenosine Triphosphatase activity and cellular energy metabolism.

Concentration-Dependent Effects:

The inhibitory effects of phlorizin on Sodium/Potassium-Adenosine Triphosphatase are concentration-dependent, with significant effects observed at concentrations of 2×10⁻⁴ M and above [8] [9]. At these concentrations, phlorizin also affects rubidium uptake in erythrocytes, though to a lesser extent than its effects on enzyme activity [8] [9].

Cross-Reactivity with Flavonoid Metabolic Pathways

Phlorizin, as a flavonoid glycoside, demonstrates significant cross-reactivity with various flavonoid metabolic pathways. This cross-reactivity contributes to its polypharmacological effects and influences its pharmacokinetic properties.

Phase II Metabolic Enzyme Interactions:

Phlorizin undergoes extensive metabolism through phase II metabolic enzymes, including UDP-glucuronosyltransferases, sulfotransferases, and catechol-O-methyltransferase [11] [12]. These metabolic pathways are shared with many other flavonoids, leading to potential interactions and competition for enzymatic processing.

The contribution of phase II metabolism to phlorizin disposition ranges from 41.9% to 69.0% after intravenous administration [13]. This extensive metabolic processing involves the same enzymatic systems responsible for processing other flavonoids, creating opportunities for metabolic interactions.

Lactase-Phlorizin Hydrolase Interactions:

A critical aspect of phlorizin's metabolic fate involves lactase-phlorizin hydrolase, an enzyme that specifically hydrolyzes phlorizin to its aglycone phloretin [11] [12]. This enzyme is part of the broader flavonoid metabolic network and represents a key determinant step in phlorizin absorption and bioavailability.

The hydrolysis of phlorizin by lactase-phlorizin hydrolase occurs primarily in the small intestine, where the enzyme is highly expressed [11]. This hydrolysis significantly reduces the oral bioavailability of phlorizin and converts it to phloretin, which has different pharmacological properties.

Flavonoid Transport Protein Interactions:

Phlorizin interacts with various flavonoid transport proteins, including breast cancer resistance protein and multidrug resistance-associated proteins [11] [12]. These transporters play crucial roles in the disposition of flavonoids and contribute to enterohepatic circulation.

The interaction with multidrug resistance-associated proteins 1 and 2 has been demonstrated experimentally, where phlorizin serves as a substrate for these transporters [14]. This interaction can influence the cellular accumulation and tissue distribution of phlorizin and may contribute to potential drug interactions.

Metabolic Pathway Integration:

Phlorizin's metabolism integrates with broader flavonoid metabolic pathways through several mechanisms. The compound undergoes glucuronidation, sulfation, and methylation reactions that are common to many flavonoids [13] [12]. These metabolic transformations can produce metabolites that retain biological activity and contribute to the overall pharmacological profile.

The metabolic fate of phlorizin involves conversion to phloretin, which then undergoes further conjugation reactions with glucuronide and sulfate groups [13]. These phase II metabolites become the predominant circulating forms and may contribute to the sustained biological effects observed with phlorizin administration.

Antioxidant Pathway Interactions:

Phlorizin demonstrates significant interactions with antioxidant pathways that are shared with other flavonoids. The compound exhibits dose-dependent antioxidant activity through multiple mechanisms, including direct free radical scavenging and enhancement of endogenous antioxidant systems [15].

The antioxidant effects of phlorizin can be enhanced through complexation with metal ions, particularly zinc [15]. This metal-chelation capability is a characteristic shared with many flavonoids and contributes to the compound's protective effects against oxidative stress.

Network Pharmacology Interactions:

Network pharmacology analysis has identified 235 cross-targets involved in phlorizin's anti-inflammatory and metabolic effects [16]. These targets overlap significantly with those of other flavonoids, suggesting extensive cross-reactivity within flavonoid metabolic networks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white powder; [ChromaDex MSDS]
Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

436.13694696 g/mol

Monoisotopic Mass

436.13694696 g/mol

Heavy Atom Count

31

Appearance

White to light yellow solid powder

Melting Point

110.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CU9S17279X

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 69 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60-81-1

Wikipedia

Phlorizin
Etozolin

Dates

Last modified: 08-15-2023
1: Mei X, Zhang X, Wang Z, Gao Z, Liu G, Hu H, Zou L, Li X. Insulin Sensitivity-Enhancing Activity of Phlorizin Is Associated with Lipopolysaccharide Decrease and Gut Microbiota Changes in Obese and Type 2 Diabetes (db/db) Mice. J Agric Food Chem. 2016 Oct 12;64(40):7502-7511. Epub 2016 Sep 27. PubMed PMID: 27635781.
2: Pei F, Li BY, Zhang Z, Yu F, Li XL, Lu WD, Cai Q, Gao HQ, Shen L. Beneficial effects of phlorizin on diabetic nephropathy in diabetic db/db mice. J Diabetes Complications. 2014 Sep-Oct;28(5):596-603. doi: 10.1016/j.jdiacomp.2014.04.010. Epub 2014 Apr 24. PubMed PMID: 24927646.
3: Zhai Y, Dang Y, Gao W, Zhang Y, Xu P, Gu J, Ye X. P38 and JNK signal pathways are involved in the regulation of phlorizin against UVB-induced skin damage. Exp Dermatol. 2015 Apr;24(4):275-9. doi: 10.1111/exd.12642. Epub 2015 Mar 6. PubMed PMID: 25611805.
4: Shin SK, Cho SJ, Jung UJ, Ryu R, Choi MS. Phlorizin Supplementation Attenuates Obesity, Inflammation, and Hyperglycemia in Diet-Induced Obese Mice Fed a High-Fat Diet. Nutrients. 2016 Feb 16;8(2):92. doi: 10.3390/nu8020092. PubMed PMID: 26891322; PubMed Central PMCID: PMC4772055.
5: Hirose M, Shibazaki T, Nakada T, Kashihara T, Yano S, Okamoto Y, Isaji M, Matsushita N, Taira E, Yamada M. Phlorizin prevents electrically-induced ventricular tachyarrhythmia during ischemia in langendorff-perfused guinea-pig hearts. Biol Pharm Bull. 2014;37(7):1168-76. PubMed PMID: 24989008.
6: Zhang SY, Li BY, Li XL, Cheng M, Cai Q, Yu F, Wang WD, Tan M, Yan G, Hu SL, Gao HQ. Effects of phlorizin on diabetic retinopathy according to isobaric tags for relative and absolute quantification-based proteomics in db/db mice. Mol Vis. 2013 Apr 5;19:812-21. Print 2013. PubMed PMID: 23592918; PubMed Central PMCID: PMC3626294.
7: Wang X, Zhang S, Liu Y, Spichtig D, Kapoor S, Koepsell H, Mohebbi N, Segerer S, Serra AL, Rodriguez D, Devuyst O, Mei C, Wüthrich RP. Targeting of sodium-glucose cotransporters with phlorizin inhibits polycystic kidney disease progression in Han:SPRD rats. Kidney Int. 2013 Nov;84(5):962-8. doi: 10.1038/ki.2013.199. Epub 2013 May 29. PubMed PMID: 23715121.
8: Nagata T, Suzuki M, Fukazawa M, Honda K, Yamane M, Yoshida A, Azabu H, Kitamura H, Toyota N, Suzuki Y, Kawabe Y. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys. Am J Physiol Renal Physiol. 2014 Jun 15;306(12):F1520-33. doi: 10.1152/ajprenal.00076.2014. Epub 2014 Apr 23. PubMed PMID: 24761001.
9: Katsuda Y, Sasase T, Tadaki H, Mera Y, Motohashi Y, Kemmochi Y, Toyoda K, Kakimoto K, Kume S, Ohta T. Contribution of hyperglycemia on diabetic complications in obese type 2 diabetic SDT fatty rats: effects of SGLT inhibitor phlorizin. Exp Anim. 2015;64(2):161-9. doi: 10.1538/expanim.14-0084. Epub 2015 Jan 22. PubMed PMID: 25736710; PubMed Central PMCID: PMC4427731.
10: Makarova E, Górnaś P, Konrade I, Tirzite D, Cirule H, Gulbe A, Pugajeva I, Seglina D, Dambrova M. Acute anti-hyperglycaemic effects of an unripe apple preparation containing phlorizin in healthy volunteers: a preliminary study. J Sci Food Agric. 2015 Feb;95(3):560-8. doi: 10.1002/jsfa.6779. Epub 2014 Jul 4. PubMed PMID: 24917557.
11: Kashiwagi Y, Nagoshi T, Yoshino T, Tanaka TD, Ito K, Harada T, Takahashi H, Ikegami M, Anzawa R, Yoshimura M. Expression of SGLT1 in Human Hearts and Impairment of Cardiac Glucose Uptake by Phlorizin during Ischemia-Reperfusion Injury in Mice. PLoS One. 2015 Jun 29;10(6):e0130605. doi: 10.1371/journal.pone.0130605. eCollection 2015. PubMed PMID: 26121582; PubMed Central PMCID: PMC4486720.
12: Lijia X, Guo J, Chen Q, Baoping J, Zhang W. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 1;960:67-72. doi: 10.1016/j.jchromb.2014.04.007. Epub 2014 Apr 13. PubMed PMID: 24786222.
13: Raja M, Kinne RK. Identification of phlorizin binding domains in sodium-glucose cotransporter family: SGLT1 as a unique model system. Biochimie. 2015 Aug;115:187-93. doi: 10.1016/j.biochi.2015.06.003. Epub 2015 Jun 15. PubMed PMID: 26086341.
14: Shen L, You BA, Gao HQ, Li BY, Yu F, Pei F. Effects of phlorizin on vascular complications in diabetes db/db mice. Chin Med J (Engl). 2012 Oct;125(20):3692-6. PubMed PMID: 23075726.
15: Chang WT, Huang WC, Liou CJ. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages. Food Chem. 2012 Sep 15;134(2):972-9. doi: 10.1016/j.foodchem.2012.03.002. Epub 2012 Mar 7. PubMed PMID: 23107715.
16: Choi HR, Nam KM, Lee HS, Yang SH, Kim YS, Lee J, Date A, Toyama K, Park KC. Phlorizin, an Active Ingredient of Eleutherococcus senticosus, Increases Proliferative Potential of Keratinocytes with Inhibition of MiR135b and Increased Expression of Type IV Collagen. Oxid Med Cell Longev. 2016;2016:3859721. doi: 10.1155/2016/3859721. Epub 2016 Mar 6. PubMed PMID: 27042261; PubMed Central PMCID: PMC4799823.
17: Lu WD, Li BY, Yu F, Cai Q, Zhang Z, Yin M, Gao HQ. Quantitative proteomics study on the protective mechanism of phlorizin on hepatic damage in diabetic db/db mice. Mol Med Rep. 2012 May;5(5):1285-94. doi: 10.3892/mmr.2012.803. Epub 2012 Feb 21. PubMed PMID: 22367743.
18: Hamouda NN, Qureshi MA, Alkaabi JM, Oz M, Howarth FC. Reduction in the amplitude of shortening and Ca(2+) transient by phlorizin and quercetin-3-O-glucoside in ventricular myocytes from streptozotocin-induced diabetic rats. Physiol Res. 2016 Jun 20;65(2):239-50. Epub 2015 Oct 8. PubMed PMID: 26447513.
19: Huang WC, Chang WT, Wu SJ, Xu PY, Ting NC, Liou CJ. Phloretin and phlorizin promote lipolysis and inhibit inflammation in mouse 3T3-L1 cells and in macrophage-adipocyte co-cultures. Mol Nutr Food Res. 2013 Oct;57(10):1803-13. doi: 10.1002/mnfr.201300001. Epub 2013 Jun 17. PubMed PMID: 23776070.
20: Brouwers B, Pruniau VP, Cauwelier EJ, Schuit F, Lerut E, Ectors N, Declercq J, Creemers JW. Phlorizin pretreatment reduces acute renal toxicity in a mouse model for diabetic nephropathy. J Biol Chem. 2013 Sep 20;288(38):27200-7. doi: 10.1074/jbc.M113.469486. Epub 2013 Aug 11. PubMed PMID: 23940028; PubMed Central PMCID: PMC3779717.

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